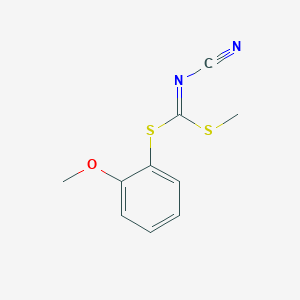
2-Propyl-1H-imidazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1H-imidazol-4(5H)-one, also known as PIH, is a heterocyclic organic compound with the molecular formula C6H10N2O. It is a derivative of imidazole and has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Propyl-1H-imidazol-4(5H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in inflammation and oxidative stress. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Propyl-1H-imidazol-4(5H)-one in lab experiments is its relatively low cost and availability. This compound is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Propyl-1H-imidazol-4(5H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy and safety. Another area of interest is the development of new synthesis methods for this compound and its derivatives, which may lead to the discovery of new compounds with improved properties and applications.
In conclusion, this compound has various scientific research applications, including anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and proteins involved in inflammation and oxidative stress. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
2-Propyl-1H-imidazol-4(5H)-one has been found to have various applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
158365-96-9 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
2-propyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-7-4-6(9)8-5/h2-4H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
BDSFPJPUFHGKLX-UHFFFAOYSA-N |
SMILES |
CCCC1=NCC(=O)N1 |
Kanonische SMILES |
CCCC1=NCC(=O)N1 |
Synonyme |
4H-Imidazol-4-one,1,5-dihydro-2-propyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)






![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)


![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)

